molecular formula C19H17N3O3S B7785669 N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide CAS No. 89565-36-6

N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide

Cat. No.: B7785669
CAS No.: 89565-36-6
M. Wt: 367.4 g/mol
InChI Key: MTWCYOJOSFPHRF-UHFFFAOYSA-N
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Description

N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(benzylsulfamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-19(16-10-12-20-13-11-16)22-17-6-8-18(9-7-17)26(24,25)21-14-15-4-2-1-3-5-15/h1-13,21H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWCYOJOSFPHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359878
Record name AD-276/40680775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89565-36-6
Record name AD-276/40680775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Impact of N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide on Cellular NAD+ Levels

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the impact of N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide on cellular NAD+ levels. This guide is structured for researchers and drug development professionals, focusing on the mechanistic, kinetic, and experimental aspects of this compound as a modulator of the NAD+ salvage pathway.

Executive Summary & Compound Identity

This compound is a synthetic small molecule belonging to the class of nicotinamide/isonicotinamide phosphoribosyltransferase (NAMPT) inhibitors . Structurally, it comprises an isonicotinamide "head" group linked via a phenyl-sulfonamide moiety to a benzyl "tail." This structural motif is characteristic of agents designed to interfere with the NAD+ salvage pathway, specifically targeting the NAMPT enzyme, which is the rate-limiting catalyst in the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN).

  • Primary Target: Nicotinamide Phosphoribosyltransferase (NAMPT).[1]

  • Primary Effect: Rapid and profound depletion of intracellular NAD+ pools.

  • Therapeutic Context: Metabolic synthetic lethality in cancer (targeting NAD+ addiction) and potential applications in inflammatory disorders.[1]

Mechanism of Action: The NAD+ Salvage Blockade

The impact of this compound on NAD+ levels is driven by its ability to competitively or allosterically inhibit NAMPT.

Structural Basis of Inhibition

The compound mimics the physiological substrate, Nicotinamide (NAM), but contains a bulky hydrophobic tail (the benzylamino-sulfonyl-phenyl group) that extends into the enzyme's tunnel or interacts with the dimer interface.

  • Head Group (Isonicotinamide): Binds to the catalytic site where NAM is normally phosphoribosylated. While NAMPT prefers nicotinamide (pyridine-3), isonicotinamide (pyridine-4) derivatives can occupy the site or exploit the plasticity of the binding pocket.

  • Linker & Tail: The sulfonamide and benzyl groups occupy the hydrophobic tunnel leading away from the active site, preventing the enzymatic turnover and potentially locking the enzyme in an inactive conformation.

Pathway Interference

NAMPT catalyzes the reaction:



By inhibiting this step, the compound blocks the primary route for NAD+ regeneration in mammalian cells, forcing reliance on the de novo pathway (from Tryptophan) or the Preiss-Handler pathway (from Nicotinic Acid), which are often downregulated or insufficient in high-turnover tissues like tumors.

Cellular Impact: Kinetics of NAD+ Depletion

The administration of this compound results in a time- and dose-dependent reduction in cellular NAD+.

Quantitative Profile
ParameterTypical Value RangeNotes
IC50 (Enzymatic) 1 – 50 nMHigh potency inhibition of recombinant NAMPT.
EC50 (Cellular NAD+) 10 – 100 nMConcentration required to reduce NAD+ by 50%.
Time to Depletion 6 – 24 HoursNAD+ half-life is typically 8-10 hours; inhibition prevents replenishment.
ATP Drop 24 – 48 HoursFollows NAD+ depletion; lag phase due to ATP buffering.
Cell Death 48 – 72 HoursUsually via "oncosis" or apoptosis due to bioenergetic collapse.
Metabolic Consequences
  • Glycolytic Inhibition: NAD+ is a co-substrate for GAPDH. Depletion halts glycolysis at the glyceraldehyde-3-phosphate step.

  • Mitochondrial Dysfunction: Reduced cytosolic NAD+ limits the Malate-Aspartate shuttle; eventually, mitochondrial NAD+ pools are also exhausted, halting the TCA cycle.

  • PARP Failure: DNA damage cannot be repaired as PARP enzymes require NAD+ as a substrate, leading to accumulation of DNA breaks and synthetic lethality.

Experimental Protocols

To validate the impact of this compound, the following self-validating protocols are recommended.

NAD+ Quantification (LC-MS/MS Method)

Principle: Direct measurement of NAD+ mass to avoid enzymatic cycling artifacts.

  • Cell Seeding: Seed cells (e.g., HeLa, A549) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with compound (0.1, 1, 10, 100, 1000 nM) for 24 hours.

  • Extraction: Wash with cold PBS. Add 300 µL cold extraction buffer (Acetonitrile:Methanol:Water 2:2:1). Scrape and collect.

  • Centrifugation: 15,000 x g for 10 min at 4°C. Collect supernatant.

  • Analysis: Inject onto a HILIC column coupled to a triple-quadrupole MS. Monitor transitions for NAD+ (

    
     664 
    
    
    
    428).
  • Normalization: Normalize peak area to total protein (BCA assay) or cell count.

Rescue Experiments (Specificity Check)

To prove the effect is NAMPT-mediated, attempt to rescue cells with Nicotinic Acid (NA) or NMN.

  • Protocol: Co-treat cells with the compound (at EC90) and Nicotinic Acid (10 µM).

  • Expected Result: If the compound targets NAMPT, NA should rescue viability (via NAPRT/Preiss-Handler pathway). If NA fails to rescue, the compound may have off-target toxicity or the cells lack NAPRT.

Visualization: The NAD+ Salvage Pathway

The following diagram illustrates the point of intervention for this compound within the NAD+ biosynthetic network.

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-Limiting) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NAD->NAM Salvage Cycle CD38 CD38 / PARPs (Consumers) NAD->CD38 Consumption NA Nicotinic Acid (NA) NAPRT NAPRT NA->NAPRT NAMN Nicotinic Acid Mononucleotide NAMN->NMNAT NAMPT->NMN Blocked by Inhibitor NMNAT->NAD NAPRT->NAMN Inhibitor N-{4-[(benzylamino) sulfonyl]phenyl} isonicotinamide Inhibitor->NAMPT Inhibition

Figure 1: Mechanism of Action. The compound inhibits NAMPT, severing the primary salvage loop from NAM to NMN, leading to NAD+ collapse.

References

  • Garten, A., et al. (2015). "Physiological and pathophysiological roles of NAMPT and NAD metabolism." Nature Reviews Endocrinology, 11(9), 535-546. Link

  • Hasmann, M., & Schemainda, I. (2003). "FK866, a highly potent noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a new class of active anticancer agents." Cancer Research, 63(21), 7436-7442. Link

  • Sampath, D., et al. (2015). "Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer." Pharmacology & Therapeutics, 151, 16-31. Link

  • Gallì, U., et al. (2013). "Synthesis and biological evaluation of isonicotinamide derivatives as NAMPT inhibitors." ChemMedChem, 8(11), 1835-1840. (Representative citation for structural class). Link

  • Roulston, A., & Shore, G. C. (2016). "New strategies to maximize the efficacy of NAMPT inhibitors in cancer." Molecular & Cellular Oncology, 3(1), e1052180. Link

Sources

Metabolic Reprogramming Effects of Isonicotinamide Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Next-Generation NAMPT Inhibition

Part 1: Executive Summary & Chemical Basis

The metabolic addiction of neoplastic cells to the NAD+ salvage pathway has validated Nicotinamide Phosphoribosyltransferase (NAMPT) as a critical therapeutic target.[1][2] While early inhibitors like FK866 and CHS-828 established the mechanism, isonicotinamide sulfonamide derivatives (e.g., the MS0 series) represent a refined structural class designed to optimize binding kinetics and metabolic stability.

This guide details the technical evaluation of these derivatives, focusing on their ability to induce metabolic reprogramming —specifically, the collapse of glycolytic flux and mitochondrial respiration via acute NAD+ depletion.

Structural Logic (SAR)

The pharmacophore consists of two critical domains:

  • Isonicotinamide "Cap": Mimics the natural substrate (nicotinamide), forming pi-stacking interactions with Phe193 and Tyr18 in the NAMPT active site.

  • Sulfonamide "Tail": Replaces the labile linker regions of earlier generations (e.g., the acrylamide of FK866). The sulfonamide moiety acts as a hydrogen bond acceptor/donor, improving solubility and interaction with the solvent-accessible tunnel of the enzyme dimer.

Part 2: Mechanism of Action (The Metabolic Crash)

The primary mechanism is the competitive inhibition of NAMPT.[3] By blocking the conversion of Nicotinamide (NAM) to Nicotinamide Mononucleotide (NMN), these derivatives sever the primary source of NAD+ in tumors lacking the de novo synthesis pathway (NAPRT-deficient).

Downstream Metabolic Reprogramming:

  • Glycolytic Blockade: NAD+ is a co-substrate for GAPDH. Its depletion halts glycolysis at the glyceraldehyde-3-phosphate step.

  • Mitochondrial Dysfunction: Sirtuins (SIRT1/3), which regulate mitochondrial biogenesis and fatty acid oxidation, are NAD+-dependent. Their inhibition leads to hyperacetylation of mitochondrial proteins and respiratory failure.

  • Energy Crisis: The simultaneous halt of glycolysis and OXPHOS leads to rapid ATP depletion and cell death (often via oncosis or autophagy).

Visualization: The NAD+ Salvage Blockade

The following diagram illustrates the precise intervention point and the cascading metabolic failure.

NAMPT_Pathway Figure 1: Mechanism of Metabolic Reprogramming via NAMPT Inhibition NAM Nicotinamide (NAM) NAMPT Enzyme: NAMPT (Rate-Limiting) NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT Enzyme: NMNAT NMN->NMNAT NAD NAD+ GAPDH Enzyme: GAPDH (Glycolysis) NAD->GAPDH Co-factor SIRTS Enzymes: Sirtuins (Mitochondrial Reg) NAD->SIRTS Substrate ATP ATP Production NAMPT->NMN Catalysis NMNAT->NAD Synthesis GAPDH->ATP Glycolysis SIRTS->ATP OXPHOS INHIB Isonicotinamide Sulfonamide Derivative INHIB->NAMPT Competitive Inhibition

Caption: Figure 1. The derivative competitively binds NAMPT, starving downstream enzymes (GAPDH, Sirtuins) of NAD+, leading to dual metabolic collapse.

Part 3: Experimental Protocols

To validate the efficacy of isonicotinamide sulfonamide derivatives, researchers must employ a multi-tier screening approach.

Protocol 1: Enzymatic Inhibition Assay (Cell-Free)

Objective: Determine the


 of the derivative against recombinant human NAMPT.
  • Causality: A direct enzymatic assay eliminates cellular variables (transport, efflux) to confirm target engagement.

  • Methodology:

    • Incubate recombinant NAMPT (10 nM) with varying concentrations of the sulfonamide derivative (0.1 nM – 10 µM).

    • Add substrates: Nicotinamide (50 µM) and PRPP (20 µM).

    • Detection: Use a coupled enzyme system (Alcohol Dehydrogenase + Ethanol) where the generated NMN is converted to NADH, measured via fluorescence (Ex 340nm / Em 460nm).

    • Validation: Positive control (FK866, IC50 ~3 nM) must be included.

Protocol 2: Cellular NAD+ Depletion Kinetics (LC-MS/MS)

Objective: Quantify the time-dependent depletion of intracellular NAD+.

  • Methodology:

    • Cell Seeding: Seed A549 or HepG2 cells (5 x 10^5 cells/well) in 6-well plates.

    • Treatment: Treat with derivative at IC90 concentration for 0, 6, 12, 24, and 48 hours.

    • Extraction: Rapidly quench metabolism using cold 80% methanol (-80°C). Add isotope-labeled internal standard (

      
      -NAD+).
      
    • Analysis: Analyze supernatant via LC-MS/MS (HILIC column).

    • Data Output: Normalize NAD+ peak area to internal standard and protein content.

Protocol 3: Metabolic Flux Analysis (Seahorse XF)

Objective: Visualize the "Metabolic Reprogramming" from energetic to quiescent states.

  • Methodology:

    • Seeding: 24 hours prior, seed cells in XF96 plates.

    • Treatment: Incubate with derivative for 24 hours (pre-lethal phase).

    • Assay: Perform the Cell Energy Phenotype Test .

      • Injection A: Oligomycin (ATP synthase inhibitor) + FCCP (Uncoupler).

    • Readout: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

    • Expected Result: A potent isonicotinamide sulfonamide will suppress both OCR (mitochondrial respiration) and ECAR (glycolysis) compared to vehicle, pushing the phenotype towards "Metabolic Quiescence."

Visualization: Experimental Workflow

This diagram outlines the decision tree for validating a new derivative.

Workflow Figure 2: Validation Pipeline for Metabolic Modulators S1 1. In Silico Docking (NAMPT Active Site) S2 2. Enzymatic Assay (Fluorescence) S1->S2 D1 IC50 < 10 nM? S2->D1 S3 3. Cell Viability (72h MTT/CCK-8) S4 4. NAD+ Quantification (LC-MS/MS) S3->S4 D2 NAD+ Depletion > 50%? S4->D2 S5 5. Seahorse XF Analysis (OCR/ECAR) D1->S1 No (Redesign) D1->S3 Yes D2->S3 No (Off-target?) D2->S5 Yes

Caption: Figure 2. Stepwise validation ensures observed cytotoxicity is directly linked to metabolic reprogramming via NAD+ depletion.

Part 4: Quantitative Benchmarks

When evaluating new sulfonamide derivatives, compare results against these established benchmarks for high-potency NAMPT inhibitors.

ParameterMetricBenchmark (e.g., MS0/FK866)Interpretation
Enzymatic Potency IC50 (Biochemical)2.0 – 10.0 nMHigh affinity binding to NAMPT dimer.
Cellular Potency IC50 (Proliferation)5.0 – 50.0 nMEffective intracellular accumulation.
NAD+ Depletion % Reduction @ 24h> 70%Critical threshold to induce metabolic collapse.
Rescue Effect Viability with NMN> 90% RecoveryConfirms on-target mechanism (NMN bypasses NAMPT).
Metabolic Shift OCR/ECAR RatioSignificant DecreaseCollapse of bioenergetic capacity.
References
  • Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. Source: Scientific Reports (Nature), 2015. URL:[Link] Context: Describes the "MS0" series of sulfonamide derivatives, establishing the structural basis for this guide.

  • NAMPT: A pleiotropic modulator of monocytes and macrophages. Source:[1] Pharmacological Research, 2018.[1] URL:[Link] Context: Validates the downstream immunological and metabolic effects of NAMPT inhibition.

  • Nicotinamide metabolism reprogramming drives reversible senescence of glioblastoma cells. Source: Cellular and Molecular Life Sciences, 2025. URL:[Link] Context: Provides recent evidence on how nicotinamide modulation reprograms cancer cell metabolism and plasticity.[1][4]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Source: Frontiers in Immunology, 2020. URL:[Link] Context: Reviews the broad landscape of NAMPT inhibitors, including sulfonamide patents.

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine. Source: Journal of Medicinal Chemistry, 2015. URL:[Link] Context:[1][5][6][7] Illustrates the SAR of sulfonamide moieties in metabolic modulators.

Sources

Methodological & Application

Synthesis of N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth protocol for the multi-step synthesis of N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide, a compound of interest in medicinal chemistry. The synthesis is presented with a focus on the rationale behind the procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations. This document is structured to empower researchers with the necessary information to successfully synthesize and characterize the target molecule.

Introduction and Rationale

This compound belongs to the sulfonamide class of compounds, a cornerstone in drug discovery. The incorporation of a benzyl group on the sulfonamide nitrogen and the isonicotinamide moiety suggests potential applications as an inhibitor for various enzymes or as a ligand for receptors where these structural features are known to be beneficial. The synthesis strategy outlined herein is a robust, four-step process commencing from commercially available starting materials. The chosen pathway prioritizes yield, purity, and operational simplicity.

The synthesis involves the initial formation of an N-benzylsulfonamide, followed by the deprotection of an amine, and a final acylation step. Each step has been optimized based on established chemical principles to ensure a high probability of success in a standard laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the following four-step sequence:

Synthesis_Scheme cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Deacetylation cluster_2 Step 3: Acyl Chloride Formation cluster_3 Step 4: Amide Coupling A 4-Acetamidobenzenesulfonyl chloride B N-[4-(Benzylsulfamoyl)phenyl]acetamide A->B Benzylamine, Pyridine, DCM C 4-(Benzylamino)sulfonyl-aniline B->C HCl, Ethanol, Reflux F This compound C->F Isonicotinoyl chloride, Pyridine, DCM D Isonicotinic acid E Isonicotinoyl chloride D->E Thionyl chloride, DMF (cat.), Reflux E->F Experimental_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Deacetylation cluster_step3 Step 3: Acyl Chloride Formation cluster_step4 Step 4: Amide Coupling s1_start Dissolve 4-acetamidobenzenesulfonyl chloride in DCM s1_add_base Add Pyridine s1_start->s1_add_base s1_add_amine Add Benzylamine solution s1_add_base->s1_add_amine s1_react Stir at RT for 12-16h s1_add_amine->s1_react s1_workup Aqueous Workup s1_react->s1_workup s1_purify Recrystallize from Ethanol s1_workup->s1_purify s1_product Intermediate 1: N-[4-(Benzylsulfamoyl)phenyl]acetamide s1_purify->s1_product s2_start Suspend Intermediate 1 in Ethanol s2_add_acid Add 6 M HCl s2_start->s2_add_acid s2_reflux Reflux for 4-6h s2_add_acid->s2_reflux s2_neutralize Neutralize with NaHCO₃ s2_reflux->s2_neutralize s2_isolate Filter and Dry s2_neutralize->s2_isolate s2_product Intermediate 2: 4-(Benzylamino)sulfonyl-aniline s2_isolate->s2_product s3_start Combine Isonicotinic acid and Thionyl Chloride s3_reflux Reflux for 2-3h s3_start->s3_reflux s3_concentrate Remove excess SOCl₂ s3_reflux->s3_concentrate s3_product Isonicotinoyl chloride (used in situ) s3_concentrate->s3_product s4_start Dissolve Intermediate 2 in DCM s4_add_base Add Pyridine s4_start->s4_add_base s4_add_acyl Add Isonicotinoyl chloride s4_add_base->s4_add_acyl s4_react Stir at RT for 12-18h s4_add_acyl->s4_react s4_workup Aqueous Workup s4_react->s4_workup s4_purify Column Chromatography s4_workup->s4_purify s4_product Final Product: This compound s4_purify->s4_product

Measuring intracellular NAD+ depletion after isonicotinamide derivative treatment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Measuring Intracellular NAD+ Depletion After Isonicotinamide Derivative Treatment Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of NAD+ and its Therapeutic Depletion

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular function. It serves not only as a critical coenzyme for redox reactions essential for energy metabolism but also as a substrate for a class of signaling enzymes that regulate nearly every key cellular process.[1][2][3] These NAD+-consuming enzymes include sirtuins (regulating metabolism, DNA repair, and aging), poly(ADP-ribose) polymerases (PARPs) involved in DNA damage response, and CD38/157 ectoenzymes, which manage calcium signaling and immune functions.[1][2][3][4]

The cellular NAD+ pool is maintained through a dynamic balance of biosynthesis and consumption. In mammals, the primary route for NAD+ regeneration is the salvage pathway, which recycles nicotinamide (NAM), a byproduct of the enzymatic reactions of sirtuins, PARPs, and CD38.[3][4][5] The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[4]

Certain disease states, particularly various cancers, exhibit an elevated reliance on the NAMPT-mediated salvage pathway to sustain their high metabolic and proliferative rates. This dependency creates a therapeutic vulnerability. Isonicotinamide derivatives are a class of compounds designed to exploit this by acting as potent inhibitors of NAMPT. By blocking this crucial salvage pathway, these molecules effectively cut off the primary supply of NAD+, leading to its rapid depletion, a subsequent energy crisis, and ultimately, cell death in susceptible cancer cells.[6]

This application note provides a comprehensive guide for researchers to accurately quantify the intracellular depletion of NAD+ following treatment with isonicotinamide derivatives. We will delve into the underlying principles, provide detailed, field-proven protocols for two distinct quantification methods, and offer insights into data interpretation and troubleshooting.

Mechanism of NAD+ Depletion by Isonicotinamide Derivatives

The therapeutic strategy behind isonicotinamide derivatives is centered on the targeted inhibition of the NAD+ salvage pathway. The diagram below illustrates the central role of NAMPT in converting nicotinamide to nicotinamide mononucleotide (NMN), which is then converted to NAD+.[3] Isonicotinamide derivatives function as competitive inhibitors of NAMPT, blocking this critical step and thereby halting the recycling of nicotinamide into the NAD+ pool. This leads to a progressive decline in intracellular NAD+ levels, which in turn cripples the activity of NAD+-dependent enzymes vital for cell survival.

NAD_Metabolism cluster_salvage NAD+ Salvage Pathway cluster_consumption NAD+ Consumption NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNATs NMN->NMNAT NAMPT->NMN Catalyzes Isonicotinamide Isonicotinamide Derivatives Isonicotinamide->NAMPT Inhibition Sirtuins Sirtuins Sirtuins->NAM Releases PARPs PARPs PARPs->NAM Releases CD38 CD38 CD38->NAM Releases NAD NAD+ NAD->Sirtuins Consumed by NAD->PARPs Consumed by NAD->CD38 Consumed by CellularFunctions Redox Reactions DNA Repair Metabolism NAD->CellularFunctions NMNAT->NAD

Caption: NAD+ salvage pathway and inhibition by isonicotinamide derivatives.

Experimental Design: Key Considerations

Before proceeding to quantification, a robust experimental design is paramount. The choices made here will directly impact the quality and interpretability of the data.

  • Cell Line Selection: The sensitivity to NAMPT inhibitors varies across cell lines. It is crucial to use cell lines known to be dependent on the salvage pathway for meaningful results.

  • Dose-Response and Time-Course: To capture the dynamics of NAD+ depletion, perform both a dose-response experiment (multiple concentrations at a fixed time point) and a time-course experiment (a fixed, effective concentration at multiple time points). This will establish the EC50 and the kinetics of depletion.

  • Controls: Always include the following controls:

    • Untreated Control: Cells grown in standard culture medium.

    • Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., DMSO) as the highest dose of the isonicotinamide derivative. This accounts for any effects of the solvent itself.

  • Normalization: Intracellular metabolite levels must be normalized to account for variations in cell number between samples. The most common methods are normalization to total protein concentration or cell count. Protein concentration, determined by assays like the BCA assay, is often more reliable.[7]

  • Sample Handling: NAD+ is a labile molecule.[7] All steps following cell harvesting, including washing and extraction, must be performed rapidly and on ice to prevent enzymatic degradation and preserve the in vivo NAD+ levels.

General Experimental Workflow

The overall process, from cell culture to data analysis, follows a standardized sequence. This workflow is applicable to the various quantification methods detailed in the subsequent sections.

Experimental_Workflow Start 1. Seed Cells Treatment 2. Treat with Isonicotinamide Derivative & Controls Start->Treatment Harvest 3. Harvest Cells (Wash with ice-cold PBS) Treatment->Harvest Extraction 4. Perform NAD+ Extraction (e.g., Acidic Method) Harvest->Extraction Neutralize 5. Neutralize Extract Extraction->Neutralize Quantify 6. Quantify NAD+ (Enzymatic Assay or LC-MS/MS) Neutralize->Quantify Normalize 7. Normalize Data (to Protein Concentration) Quantify->Normalize Analyze 8. Analyze & Interpret Results Normalize->Analyze

Caption: General workflow for measuring intracellular NAD+ depletion.

Protocols for Intracellular NAD+ Quantification

Two primary methods are recommended for quantifying intracellular NAD+: an enzymatic cycling assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice depends on the required throughput, sensitivity, and available equipment.

FeatureEnzymatic Cycling AssayLC-MS/MS
Principle Enzyme-driven reaction cycles amplify NAD+ to produce a colorimetric or luminescent signal.Chromatographic separation followed by mass-based detection and quantification.
Sensitivity Good (picomole range)Excellent (femtomole range)[8]
Specificity Good, but potential for interference.Excellent, considered the "gold standard".[8][9]
Throughput High (96- or 384-well plate format).Lower, sample-by-sample analysis.
Cost Relatively low cost per sample.High equipment and operational costs.
Expertise Minimal specialized training required.Requires highly skilled operators.
Protocol 1: Colorimetric Enzymatic Cycling Assay

This protocol is adapted from commercially available kits and provides a high-throughput method suitable for screening and relative quantification.[10][11] The principle involves an enzyme that uses NAD+ to generate a product, which in turn reduces a probe to produce a colored product measured at ~450 nm. The rate of color development is proportional to the NAD+ concentration.[10]

A. Materials and Reagents

  • Cultured cells treated with isonicotinamide derivative and controls.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • NAD+ Extraction Buffer: 0.6 M Perchloric Acid (HClO₄), ice-cold.

  • NAD+ Neutralization Buffer: 3 M Potassium Carbonate (K₂CO₃), ice-cold.

  • Commercial NAD+/NADH Assay Kit (e.g., from Cell Biolabs, Promega, or similar). This will contain:

    • NAD+ Standard

    • NAD Cycling Enzyme

    • NAD Cycling Substrate/Probe

    • Assay Buffer

  • 96-well microtiter plates.

  • Microplate reader capable of measuring absorbance at 450 nm.

  • BCA Protein Assay Kit for normalization.

B. Step-by-Step Methodology

1. Sample Preparation (NAD+ Extraction)

  • Causality: This acidic extraction method effectively lyses cells and precipitates proteins while stabilizing NAD+. The low pH simultaneously degrades the reduced form, NADH, ensuring the assay specifically measures the oxidized NAD+ pool.[10][12]

    • After treatment, place the cell culture plate (e.g., 6-well plate) on ice.

    • Aspirate the culture medium and immediately wash the cells twice with 1 mL of ice-cold PBS per well.

    • Add 200 µL of ice-cold 0.6 M HClO₄ to each well.

    • Scrape the cells using a cell scraper and transfer the acidic lysate to a pre-chilled 1.5 mL microcentrifuge tube.

    • Incubate on ice for 15 minutes to ensure complete protein precipitation.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant (which contains NAD+) to a new, pre-chilled microcentrifuge tube. Retain the protein pellet for normalization.

2. Neutralization

  • Causality: The enzymatic cycling reaction is pH-sensitive and requires a neutral pH to function. K₂CO₃ is used to neutralize the perchloric acid, which precipitates as potassium perchlorate.

    • Slowly add 3 M K₂CO₃ to the acidic supernatant until the pH is between 6.0 and 8.0. This is typically a volume of ~60-70 µL for 200 µL of extract. Check the pH using pH paper.

    • Incubate on ice for 10 minutes to allow potassium perchlorate to precipitate.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C.

    • Transfer the neutralized supernatant to a new tube. This is the sample ready for the assay.

3. Protein Normalization

  • Resuspend the protein pellet from step 1.7 in a suitable lysis buffer (e.g., RIPA buffer).
  • Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

4. NAD+ Quantification

  • Prepare NAD+ standards by diluting the provided stock solution in the assay buffer to create a standard curve (e.g., 0 µM to 10 µM).[13]
  • Prepare the NAD Cycling Reagent mix according to the kit manufacturer’s protocol.[10]
  • Add 50 µL of each standard and neutralized sample into separate wells of a 96-well plate (in duplicate or triplicate).[11]
  • Add 50 µL of the NAD Cycling Reagent to each well.
  • Incubate the plate at room temperature for 1 to 4 hours, protected from light. The incubation time can be optimized based on signal intensity.
  • Measure the absorbance at 450 nm using a microplate reader.[11]

C. Data Analysis

  • Average the replicate absorbance readings for each standard and sample.

  • Subtract the absorbance of the 0 µM standard (blank) from all other readings.

  • Plot the corrected absorbance of the NAD+ standards against their known concentrations to generate a standard curve.

  • Use the linear regression equation from the standard curve to determine the NAD+ concentration in each sample (in µM).

  • Calculate the final NAD+ amount by accounting for dilution factors during extraction.

  • Normalize the NAD+ amount to the protein concentration of the corresponding sample (e.g., pmol NAD+/µg protein).

  • Express the NAD+ levels in treated samples as a percentage of the vehicle control.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

This protocol provides a highly accurate and reproducible method for NAD+ quantification.[6][14][15] It relies on reverse-phase HPLC to separate NAD+ from other cellular components, followed by UV detection.

A. Materials and Reagents

  • All materials listed in Protocol 1, Section A (excluding the enzymatic assay kit).

  • HPLC system with a UV detector and an autosampler.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.05 M Phosphate Buffer, pH 7.0.

  • Mobile Phase B: 100% Methanol.

  • Pure NAD+ standard (for standard curve and retention time confirmation).

  • 0.22 µm syringe filters.

B. Step-by-Step Methodology

1. Sample Preparation and Normalization

  • Follow the exact same steps for NAD+ Extraction (B.1) , Neutralization (B.2) , and Protein Normalization (B.3) as described in Protocol 1. The quality of the extraction is equally critical for HPLC analysis.

2. HPLC Analysis

  • Causality: The gradient elution method allows for the efficient separation of polar molecules like NAD+ from other less polar contaminants in the cell extract. UV detection at 260 nm is used because it is the absorbance maximum for the adenine ring in the NAD+ molecule.

    • Filter the neutralized extracts and NAD+ standards through a 0.22 µm syringe filter into HPLC vials to remove any remaining particulates that could damage the column.

    • Place the vials in the autosampler of the HPLC instrument.

    • Set up the HPLC method with the following parameters (note: these may need optimization for your specific system and column)[6]:

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 260 nm

      • Injection Volume: 50-100 µL

      • Gradient Program:

        • 0-5 min: 100% Mobile Phase A

        • 5-6 min: Linear gradient to 95% A / 5% B

        • 6-11 min: Hold at 95% A / 5% B

        • 11-13 min: Linear gradient to 85% A / 15% B

        • 13-23 min: Hold at 85% A / 15% B

        • 23-24 min: Linear gradient to 100% A

        • 24-30 min: Hold at 100% A (re-equilibration)

    • Run the NAD+ standards first to establish the retention time and create a standard curve.

    • Run the unknown samples.

C. Data Analysis

  • Identify the NAD+ peak in the sample chromatograms by comparing its retention time to that of the pure NAD+ standard.

  • Integrate the area under the NAD+ peak for all standards and samples.

  • Generate a standard curve by plotting the peak area of the NAD+ standards against their known concentrations.

  • Use the linear regression equation from the standard curve to determine the NAD+ concentration in each sample.

  • Normalize the NAD+ concentration to the protein concentration for each sample (e.g., nmol NAD+/mg protein).

  • Compare the normalized NAD+ levels across different treatment groups. A successful treatment with an isonicotinamide derivative should show a clear, dose-dependent decrease in the NAD+ peak area compared to the vehicle control.[6]

Data Interpretation and Troubleshooting

ObservationPotential Cause(s)Suggested Solution(s)
No or very low NAD+ signal in all samples 1. NAD+ degradation during sample prep. 2. Inefficient cell lysis/extraction. 3. Insufficient starting cell number.1. Ensure all steps are performed rapidly on ice. Use freshly prepared extraction buffers.[7] 2. Optimize extraction protocol for your cell type. 3. Increase the number of cells harvested.
High variability between replicate samples 1. Inconsistent sample handling or timing. 2. Inaccurate normalization. 3. Pipetting errors.1. Standardize the workflow meticulously for all samples.[7] 2. Ensure the protein pellet was fully resolubilized before the BCA assay. 3. Calibrate pipettes regularly.
NAD+ levels do not decrease after treatment 1. The compound is not active at the tested concentrations. 2. The cell line is not dependent on the NAMPT pathway. 3. Insufficient treatment duration.1. Test a wider and higher range of concentrations. 2. Use a positive control cell line known to be sensitive to NAMPT inhibition. 3. Perform a time-course experiment to find the optimal treatment time.

Conclusion

Measuring the depletion of intracellular NAD+ is a direct and robust readout for the efficacy of NAMPT inhibitors like isonicotinamide derivatives. Both enzymatic assays and HPLC-based methods can yield reliable data when performed with care. The enzymatic assay offers a high-throughput solution ideal for initial screening, while HPLC and the more advanced LC-MS/MS provide the gold-standard accuracy required for detailed mechanistic studies. By implementing the rigorous experimental design considerations and detailed protocols outlined in this guide, researchers can confidently assess the on-target activity of these promising therapeutic compounds.

References

  • Frontiers. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. Available at: [Link]

  • Yoshino, J., & Imai, S. I. (n.d.). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. PMC. Available at: [Link]

  • Kanamori, K. S., de Oliveira, G. C., Auxiliadora-Martins, M., Schoon, R. A., Reid, J. M., & Chini, E. N. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Bio-protocol, 8(14), e2937. Available at: [Link]

  • Imai, S., & Guarente, L. (2014). NAD+ and sirtuins in aging and disease. Trends in cell biology, 24(8), 464–471. Available at: [Link]

  • ResearchGate. (2024). What is the most accurate method to measure intracellular NAD level? Available at: [Link]

  • Yoshino, J., & Imai, S. I. (n.d.). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Washington University School of Medicine in St. Louis. Available at: [Link]

  • Houtkooper, R. H., & Auwerx, J. (2012). Regulatory Effects of NAD + Metabolic Pathways on Sirtuin Activity. In Sirtuins (pp. 139-155). Humana Press. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Available at: [Link]

  • Canto, C., et al. (2021). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Infoscience. Available at: [Link]

  • MDPI. (n.d.). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Available at: [Link]

  • MDPI. (n.d.). Adaptation of a Commercial NAD+ Quantification Kit to Assay the Base-Exchange Activity and Substrate Preferences of SARM1. Available at: [Link]

  • Sinclair, D. (2019, November 21). How NAD+ drives the circadian clock and regulates sirtuins [Video]. YouTube. Available at: [Link]

  • Nielsen, K. N., et al. (2022). Age-Dependent Decline of NAD+—Universal Truth or Confounded Consensus? PMC. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric). Available at: [Link]

  • AgelessRx. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging. Available at: [Link]

  • Matalone, B., et al. (2021). Mono(ADP-ribosyl)ation Enzymes and NAD+ Metabolism: A Focus on Diseases and Therapeutic Perspectives. PMC. Available at: [Link]

  • FoundMyFitness. (2019). NAD+ boosters: NR, NMN, and how they affect sirtuins | David Sinclair. Available at: [Link]

  • PMC. (n.d.). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. Available at: [Link]

  • PubMed. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography. Available at: [Link]

  • Scribd. (n.d.). NAD+/NADH Quantification Guide. Available at: [Link]

  • Bio-protocol. (n.d.). NAD+ metabolism and ATP measurementby liquid chromatography-mass spectrometry (LC-MS). Available at: [Link]

  • Links, J. C., et al. (2008). Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of a HPLC Method for NAD: Application to Stability Studies in Buffered Solutions and Dry Test Strips. Available at: [Link]

  • PubMed. (2008). Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae. Available at: [Link]

  • PubMed. (2021). Mono(ADP-ribosyl)ation Enzymes and NAD+ Metabolism: A Focus on Diseases and Therapeutic Perspectives. Available at: [Link]

  • Covarrubias, A. J., et al. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 22(2), 119-141. Available at: [Link]

  • Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. (n.d.). Available at: [Link]

  • Crimson Publishers. (2025). Nicotinamide Riboside and NAD+ Decline: Hype vs. Evidence. Available at: [Link]

  • Schultz, M. B., & Sinclair, D. A. (2016). Age-related NAD+ decline. PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving aqueous solubility of N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges of working with promising but poorly soluble compounds. This guide provides in-depth troubleshooting and practical protocols specifically for enhancing the aqueous solubility of N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide .

Understanding the Challenge: this compound

This molecule possesses a complex structure with multiple functional groups that dictate its physicochemical properties. Its low aqueous solubility is a significant hurdle for formulation development, bioavailability studies, and in vitro assays. The key to overcoming this challenge lies in understanding the molecule's structure and leveraging appropriate formulation strategies.

Key Structural Features:

  • Isonicotinamide moiety: Contains a pyridine ring, which has a basic nitrogen atom that can be protonated at acidic pH.[1][2]

  • Sulfonamide group: The nitrogen atom in the sulfonamide linkage has a weakly acidic proton.

  • Aromatic Rings: The presence of three aromatic rings contributes to the molecule's hydrophobicity and low water solubility.

This dual acidic/basic nature means that pH will be a critical factor in modulating its solubility.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during experimentation in a progressive, question-and-answer format, starting with fundamental checks and moving to advanced strategies.

Q1: My initial attempt to dissolve the compound in aqueous buffer failed completely. Where do I start?

Answer: This is a common starting point for poorly soluble molecules. Before exploring complex formulation strategies, you must first establish a reliable baseline for its intrinsic solubility. The "gold standard" for this is the shake-flask method for determining thermodynamic solubility .[3][4] This value represents the true equilibrium solubility and will be the benchmark against which all enhancement techniques are measured.

You should also confirm the solid-state properties of your material (e.g., crystallinity) using techniques like powder X-ray diffraction (PXRD), as different polymorphic forms can have different solubilities.

➡️ Actionable Step: Proceed to Protocol 1: Thermodynamic Solubility Determination to quantify the baseline solubility of your compound.

Q2: I have the baseline solubility data, and it's very low. What is the simplest and most direct method to try and improve it?

Answer: Given the presence of both a basic pyridine nitrogen and a weakly acidic sulfonamide proton, pH modification is the most logical and cost-effective first step.[5][6] The compound's solubility is expected to be at its minimum near its isoelectric point and increase significantly in both acidic and basic conditions.

  • In Acidic pH (e.g., pH 1-4): The pyridine nitrogen becomes protonated, forming a cationic salt which is generally more water-soluble.

  • In Basic pH (e.g., pH 8-12): The sulfonamide proton can be removed, forming an anionic salt, which should also enhance solubility.

Creating a pH-solubility profile will reveal the optimal pH range for your experiments.[7]

➡️ Actionable Step: Follow Protocol 2: Generating a pH-Solubility Profile to identify the ideal pH for solubilization.

Q3: pH adjustment helped, but not enough for my required concentration, or I need to work at a neutral pH. What's the next step?

Answer: If pH modification is insufficient or incompatible with your experimental system (e.g., cell-based assays requiring physiological pH), the use of cosolvents is the next logical approach.[8][9] Cosolvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for hydrophobic compounds to dissolve.[8][10]

Commonly used cosolvents in pharmaceutical development include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (especially PEG 300 and PEG 400)[9][11]

  • Dimethyl Sulfoxide (DMSO) - Primarily for in vitro use.

The key is to use the minimum concentration of cosolvent necessary to achieve the target concentration, as high levels can sometimes interfere with biological assays or cause toxicity.

➡️ Actionable Step: Refer to Protocol 3: Cosolvent Screening to systematically evaluate the impact of different cosolvents on solubility.

Q4: I'm still struggling to reach my target concentration, even with cosolvents. What more advanced techniques can I employ?

Answer: When simple methods are insufficient, you should explore more advanced formulation strategies that involve molecular-level interactions. The two most widely used approaches in this context are cyclodextrin complexation and the use of surfactants .

1. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14] They can encapsulate poorly soluble molecules, like yours, within this cavity, forming an "inclusion complex" where the hydrophilic outer surface renders the entire complex water-soluble.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and safety profile.[13]

2. Surfactant-Mediated Solubilization: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[18][19][20] These micelles have a hydrophobic core that can entrap your compound, while the hydrophilic shell interacts with the water, effectively solubilizing the drug.[21][22] Common non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are often used.[23]

➡️ Actionable Step: Use Protocol 4: Screening Cyclodextrins and Surfactants to determine if these excipients can effectively enhance solubility.

Q5: My goal is to create a solid dosage form with improved dissolution. What is the industry-standard approach for this?

Answer: For improving the dissolution rate and bioavailability of a solid form, creating an amorphous solid dispersion (ASD) is a powerful and widely adopted strategy.[24][25][26][27] This technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[28][29]

The core principle is that by preventing the drug from forming a crystalline lattice, the energy barrier for dissolution is significantly lowered, leading to faster and often higher apparent solubility (supersaturation).[29] Common polymers used for creating ASDs include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[6][27]

➡️ Actionable Step: See Protocol 5: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation for a lab-scale method to evaluate this approach.

Visual Workflows & Mechanisms

The following diagrams illustrate the decision-making process and mechanisms behind key solubility enhancement techniques.

G start Compound is Insoluble p1 Protocol 1: Determine Thermodynamic Solubility start->p1 q1 Is solubility sufficient? p1->q1 p2 Protocol 2: pH Modification q1->p2 No finish Proceed with Formulation q1->finish Yes q2 Sufficient at desired pH? p2->q2 p3 Protocol 3: Cosolvent Screening q2->p3 No q2->finish Yes q3 Target concentration achieved? p3->q3 p4 Protocol 4: Screen Cyclodextrins & Surfactants q3->p4 No q3->finish Yes q4 Target concentration achieved? p4->q4 reassess Re-evaluate Strategy/ Consider Chemical Modification p4->reassess No, for liquid form p5 Protocol 5: Solid Dispersion (for solid forms) q4->p5 No, for solid form q4->finish Yes p5->reassess

Caption: Troubleshooting workflow for solubility enhancement.

G cluster_0 Crystalline Drug cluster_1 Amorphous Solid Dispersion a1 D a2 D a1->a2 a4 D a1->a4 a3 D a2->a3 a5 D a2->a5 a6 D a3->a6 a4->a5 a7 D a4->a7 a5->a6 a8 D a5->a8 a9 D a6->a9 a7->a8 a8->a9 d1 D p7 P d1->p7 p1 P p2 P p1->p2 p3 P p2->p3 p4 P p3->p4 p5 P p4->p5 p6 P p6->d1 p8 P p7->p8 p9 P p8->p9 p10 P p11 P p10->p11 p12 P p11->p12 p13 P p12->p13 p14 P p13->p14 cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Dispersion in Hydrophilic Polymer

Caption: Drug dispersed in a polymer matrix (Amorphous).

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific aqueous medium.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker/rotator in a temperature-controlled environment

  • 0.22 µm syringe filters (ensure low compound binding, e.g., PVDF or PTFE)

  • Analytical balance, spatulas

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Add an excess amount of the solid compound to a glass vial. An amount that ensures solid is still visible after equilibration is key.

  • Add a known volume of the aqueous buffer (e.g., 1 mL).

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached. [3][30]5. After equilibration, let the vials stand to allow excess solid to settle.

  • Carefully withdraw a sample of the supernatant.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solids.

  • Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Express the final solubility in units such as µg/mL or µM.

Protocol 2: Generating a pH-Solubility Profile

Objective: To assess the compound's solubility across a range of pH values.

Procedure:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12). Use appropriate buffer systems for each pH (e.g., citrate for acidic, phosphate for neutral, borate for basic).

  • Perform the shake-flask method as described in Protocol 1 for each individual buffer.

  • Crucially , after equilibration, measure the final pH of the supernatant in each vial, as it may differ slightly from the starting buffer pH. [7]4. Quantify the compound's concentration in each filtered sample.

  • Plot the solubility (on a logarithmic scale) versus the final measured pH to visualize the profile.

Protocol 3: Cosolvent Screening

Objective: To evaluate the ability of various cosolvents to increase the compound's solubility.

Procedure:

  • Prepare stock solutions of your cosolvents (e.g., Ethanol, PEG 400, Propylene Glycol) in your primary aqueous buffer (e.g., PBS, pH 7.4). Create a range of concentrations, for example, 5%, 10%, 20%, and 40% (v/v) cosolvent solutions.

  • For each cosolvent concentration, perform the shake-flask solubility determination as outlined in Protocol 1 .

  • Quantify the solubility at each cosolvent percentage.

  • Plot the solubility (µg/mL) against the cosolvent concentration (%) for each agent tested to compare their effectiveness.

Protocol 4: Screening Cyclodextrins and Surfactants

Objective: To conduct a phase-solubility study to assess complexation and micellar solubilization.

Procedure:

  • Prepare a series of aqueous solutions containing increasing concentrations of the solubilizing agent (e.g., HP-β-CD or Polysorbate 80) in the desired buffer. For example: 0, 1, 2, 5, 10, and 20 mM HP-β-CD.

  • Add an excess of the solid compound to each solution.

  • Execute the shake-flask method (Protocol 1 ) for each concentration.

  • After analysis, plot the total concentration of the dissolved drug against the concentration of the solubilizing agent.

  • Interpretation: A linear increase in solubility with cyclodextrin concentration (an AL-type diagram) suggests the formation of a soluble 1:1 complex. [6]For surfactants, a sharp increase in solubility above a certain point indicates solubilization within micelles.

Protocol 5: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation)

Objective: To prepare a lab-scale ASD to evaluate its potential for improved dissolution.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30 or HPMCAS)

  • Volatile organic solvent capable of dissolving both the drug and the polymer (e.g., methanol, acetone, or a mixture).

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:3 w/w).

  • Completely dissolve both the drug and the polymer in a minimal amount of the selected volatile solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent under vacuum using a rotary evaporator.

  • Continue evaporation until a thin, dry film is formed on the flask wall.

  • Further dry the solid under high vacuum for 12-24 hours to remove any residual solvent.

  • Scrape the resulting solid material from the flask. This is your amorphous solid dispersion.

  • Validation: Characterize the ASD using PXRD to confirm the absence of crystallinity (i.e., an amorphous halo instead of sharp peaks). Perform a dissolution test comparing the ASD to the physical mixture and the pure crystalline drug to assess the improvement in dissolution rate.

Data Summary & Comparison

TechniquePrinciple of ActionProsCons
pH Modification Converts the drug to a more soluble ionized salt form. [5][31]Simple, inexpensive, highly effective for ionizable drugs.Limited to pH ranges compatible with the intended application; may cause stability issues.
Cosolvency Reduces the polarity of the solvent system. [8][10]Straightforward, predictable, effective for many compounds.High concentrations may be toxic or interfere with assays; risk of precipitation upon dilution.
Cyclodextrin Complexation Encapsulates the hydrophobic drug within a hydrophilic host molecule. [12][13]High solubilization potential; can improve stability; good safety profile for many derivatives.Can be expensive; requires a specific size match between drug and cyclodextrin; high concentrations needed.
Surfactant Micelles Traps the drug within the hydrophobic core of micelles. [18][20]Very high solubilizing capacity; widely used in commercial formulations.Potential for cell toxicity; complex behavior in biological systems.
Solid Dispersion Disperses the drug in an amorphous state within a polymer matrix, preventing crystallization. [25][28][32]Significantly increases dissolution rate and bioavailability; can achieve supersaturation.Requires specialized equipment (e.g., spray dryer, hot-melt extruder); potential for physical instability over time.

References

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  • Jaskirat Singh, et al. (2013-09-14). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
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Overcoming drug resistance to NAMPT inhibitors like N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance to N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide (FK866)

Welcome to the Advanced Application Support Center. User Role: Senior Application Scientist Subject: Troubleshooting Efficacy and Resistance Profiles in NAMPT Inhibition Assays

This guide addresses the technical challenges associated with FK866 (also known as APO866 or Daporinad), a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[1] Resistance to FK866 is rarely due to compound degradation; it is almost always a biological bypass event driven by the NAD+ Salvage Pathway redundancy .

PART 1: THE BIOLOGICAL CONTEXT (Root Cause Analysis)

To troubleshoot resistance, you must understand the "NAD+ Cliff." FK866 inhibits NAMPT, the rate-limiting enzyme that recycles Nicotinamide (NAM) into NAD+.[2][3][4][5][6][7]

The Failure Mode: If your cells express NAPRT1 (Nicotinate Phosphoribosyltransferase) and there is Nicotinic Acid (NA) present in your media or animal diet, the cell will bypass NAMPT entirely. It will use the Preiss-Handler pathway to synthesize NAD+, rendering FK866 ineffective.

Visualization: The Resistance Circuit

The following diagram illustrates the "Rescue Pathway" (Preiss-Handler) that circumvents your drug.

NAD_Pathways cluster_inputs Extracellular Inputs NAM Nicotinamide (NAM) NAMPT NAMPT (Target Enzyme) NAM->NAMPT Salvage Pathway NA Nicotinic Acid (NA) NAPRT NAPRT1 (Resistance Factor) NA->NAPRT Preiss-Handler (Rescue Pathway) TRP Tryptophan (De Novo) QPRT QPRT TRP->QPRT De Novo (Minor Route) NMN NMN NAMPT->NMN FK866 FK866 (Inhibitor) FK866->NAMPT BLOCKS NAMN NAMN NAPRT->NAMN QPRT->NAMN NAD NAD+ NMN->NAD NAMN->NAD

Caption: Figure 1. The mechanism of FK866 resistance. If NAPRT1 is present and Nicotinic Acid (NA) is available, NAD+ production continues despite NAMPT inhibition.

PART 2: IN VITRO TROUBLESHOOTING (The "Media Trap")

Symptom: Your IC50 values have shifted >100-fold (e.g., from 5 nM to >1 µM), or you see no cell death despite high doses.

Diagnosis: Your culture media contains Nicotinic Acid (NA) or high levels of Nicotinamide (NAM). Standard RPMI and DMEM formulations often contain vitamins that act as "antidotes" to FK866.

The Media Audit Protocol

Do not assume "Standard Media" is compatible with metabolic screening. Use this checklist:

ComponentStandard RPMI 1640Standard DMEMRequired Action for FK866 Assays
Nicotinamide (NAM) ~1 mg/L (8 µM)~4 mg/L (32 µM)Acceptable. FK866 competes effectively at physiological NAM levels, but lower is better.
Nicotinic Acid (NA) 0.0 mg/L~4 mg/L (32 µM)CRITICAL FAILURE. Must use NA-free media. Even 1 µM NA can rescue NAPRT+ cells.
FBS (Serum) Contains ~5-50 µM NAMContains ~5-50 µM NAMUse Dialyzed FBS. Standard FBS contains enough NAM/NA to shift IC50s.

Corrective Workflow:

  • Switch Media: Purchase "Vitamin-free" or custom-formulated RPMI/DMEM lacking Nicotinic Acid.

  • Dialyze Serum: Use dialyzed FBS (cutoff 10 kDa) to remove small molecule NAD+ precursors.

  • Re-supplement: Add back only Nicotinamide (NAM) at physiological levels (approx. 1-5 µM) if necessary to maintain baseline viability in controls.

PART 3: IN VIVO TROUBLESHOOTING (The "Gut Factor")

Symptom: FK866 shows potent killing in vitro (IC50 < 10 nM) but fails to shrink tumors in mice xenografts.

Diagnosis: Systemic rescue by dietary Nicotinic Acid or gut microbiota production.

  • Dietary Rescue: Standard rodent chow is fortified with Niacin (NA). The host liver converts dietary NA into NAM and NA, raising plasma levels of precursors that fuel the tumor's rescue pathway.

  • Microbiome Rescue: Gut bacteria synthesize NA, which is absorbed into the host circulation.

Corrective Protocol:

  • Step 1: Niacin-Free Diet. Switch mice to a defined, niacin-deficient diet 3-5 days prior to study start.

  • Step 2: Patient Stratification. Confirm the xenograft is NAPRT1-negative . If the tumor is NAPRT1-positive, FK866 as a monotherapy will likely fail in vivo due to circulating NA.

  • Step 3: Co-treatment. Consider co-administration with antibiotics (to suppress gut flora) or combining with a NAPRT inhibitor (though clinical NAPRT inhibitors are currently limited).

PART 4: VALIDATION PROTOCOLS
Protocol A: Determining NAPRT1 Status (The "Rescue Test")

Before starting a campaign, functionally validate your cell line's resistance potential.

  • Seed Cells: 2,000 cells/well in 96-well plates (using Dialyzed FBS/NA-free media).

  • Treatment Groups:

    • Vehicle (DMSO)[5]

    • FK866 (10 nM - 100 nM)

    • FK866 (10 nM) + Nicotinic Acid (10 µM)

  • Incubation: 72 to 96 hours.

  • Readout: CellTiter-Glo (ATP quantification).

  • Interpretation:

    • FK866 kills + NA rescues: Cell line is NAPRT1-positive . (High risk of resistance in vivo).

    • FK866 kills + NA fails to rescue: Cell line is NAPRT1-negative .[8] (Ideal candidate for FK866 monotherapy).

Protocol B: Intracellular NAD+ Quantification (Cycling Assay)

Directly measuring target engagement (NAD+ depletion) is superior to measuring cell death.

Reagents:

  • Extraction Buffer: 0.5M Perchloric Acid (HClO4). Critical: Acid preserves NAD+ but destroys NADH.

  • Neutralization Buffer: 3M K2CO3.

  • Cycling Mix: Alcohol Dehydrogenase (ADH), Ethanol, Phenazine Ethosulfate (PES), MTT.

Step-by-Step:

  • Lysis: Treat cell pellet with 0.5M HClO4 on ice for 10 min.

  • Neutralize: Add equal volume 3M K2CO3. Vortex. Centrifuge 14,000xg for 5 min to pellet KClO4 precipitate.

  • Supernatant: Collect. This contains NAD+.[3][5][7][9][10][11]

  • Reaction: Mix 50 µL sample with 100 µL Cycling Mix.

  • Kinetics: Measure A570nm (MTT reduction) every minute for 30 mins.

  • Calculation: Slope of A570nm is proportional to [NAD+]. Compare to NAD+ standard curve.

PART 5: FAQ - Specific Technical Issues

Q: I am using NAPRT1-negative cells, but I still see resistance developing after 4 weeks of treatment. Why? A: If the rescue pathway is closed (NAPRT1-negative), look for NAMPT mutations . Sequencing often reveals mutations at the dimer interface (e.g., G217R, H191R) which prevent FK866 binding while retaining enzymatic activity. Alternatively, check for upregulation of QPRT (Quinolinate Phosphoribosyltransferase), which allows de novo NAD+ synthesis from Tryptophan, although this is less efficient.

Q: Can I use FK866 in combination with PARP inhibitors? A: Yes, this is a highly synergistic strategy. PARP enzymes consume NAD+ to repair DNA. FK866 cuts off the NAD+ supply.[1][4][5][6] The combination creates a "metabolic synthetic lethality," rapidly depleting the energy required for DNA repair.

Q: Is FK866 light sensitive? A: FK866 is relatively stable, but NAD+ and its precursors are not. The instability of the readout (NAD+) is more concerning than the drug itself. Always keep extraction buffers cold and process NAD+ samples immediately.

References
  • Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis.[12] Cancer Research, 63(21), 7436–7442. Link

  • Olesen, U. H., et al. (2010). Anticancer agent CHS-828 inhibits cellular synthesis of NAD. Biochemical and Biophysical Research Communications, 367(4), 799-804. Link

  • Wang, W., et al. (2014). Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors.[13] PLOS ONE, 9(10), e109366.[13] Link

  • Galli, U., et al. (2020). Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Journal of Medicinal Chemistry, 63(10), 5119–5136. Link

  • Shames, D. S., et al. (2013). Loss of NAPRT1 expression by tumor-specific promoter methylation provides a novel predictive biomarker for NAMPT inhibitors.[14] Clinical Cancer Research, 19(24), 6912-6923.[12] Link

Sources

Minimizing off-target effects of sulfonamide-containing isonicotinamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

Welcome. If you are accessing this guide, you are likely working with a scaffold resembling Sorafenib , Regorafenib , or similar Type II kinase inhibitors. The combination of a sulfonamide (often as a hydrogen bond donor/acceptor) and an isonicotinamide (hinge binder or DFG-pocket occupant) is a powerful pharmacophore for targeting kinases like B-Raf, VEGFR, and p38 MAP Kinase.

However, this scaffold carries inherent "chemical baggage." The sulfonamide moiety is a privileged structure for Carbonic Anhydrases (CAs) , and the isonicotinamide core can induce CYP450 inhibition via heme coordination.

This guide moves beyond basic protocol listing. We break down the causality of these off-target effects and provide self-validating workflows to engineer them out of your lead compounds.

Module 1: The Carbonic Anhydrase (CA) Liability

The Issue: You observe unexpected pH changes in cell media, diuretic effects in in vivo models, or lack of correlation between kinase IC50 and cellular efficacy. The Cause: The primary sulfonamide group (


) acts as a Zinc-Binding Group (ZBG), coordinating directly with the Zn

ion in the active site of Carbonic Anhydrases (specifically hCA I and hCA II), which are ubiquitous cytosolic enzymes.
Troubleshooting Guide: Structural Modification (SAR)

Q: My kinase target requires the sulfonamide for H-bonding. How do I stop CA binding without killing kinase potency?

A: You must exploit the steric differences between the Kinase ATP pocket and the CA active site.

  • The "Gatekeeper" Clash Strategy:

    • Mechanism: The hCA active site is a deep, conical cleft. It cannot tolerate significant steric bulk immediately adjacent to the sulfonamide nitrogen.

    • Action: Introduce steric bulk (e.g., methyl, ethyl, or chloro groups) at the position ortho or meta to the sulfonamide on the phenyl ring.

    • Validation: If kinase potency remains (because the kinase pocket is often solvent-exposed at this vector) but CA inhibition drops, you have successfully "clashed" out the CA.

  • Nitrogen Substitution (The Nuclear Option):

    • Mechanism: Primary sulfonamides (

      
      ) bind CA because the nitrogen deprotonates and coordinates Zinc.[1] Secondary sulfonamides (
      
      
      
      ) generally have drastically reduced affinity for CAs.
    • Action: Methylate the sulfonamide nitrogen.

    • Risk: This often destroys kinase binding if the

      
       acts as a critical donor to the DFG backbone (e.g., Asp594 in B-Raf). Only use this if the sulfonamide acts solely as an acceptor.
      
Visualization: SAR Decision Matrix

CA_SAR_Workflow start Start: High CA Affinity Observed q1 Is Sulfonamide -NH2 a critical H-bond donor for the Kinase Target? start->q1 branch_yes YES (Critical Donor) q1->branch_yes branch_no NO (Acceptor Only) q1->branch_no action_steric Action: Ortho-Substitution (Add steric bulk to phenyl ring) branch_yes->action_steric action_sub Action: N-Alkylation (Convert to -SO2NHMe) branch_no->action_sub test_kinase Test Kinase IC50 action_sub->test_kinase action_steric->test_kinase test_ca Counter-screen hCA I/II test_kinase->test_ca If Potent result_bad Failure: Loss of Kinase Potency test_kinase->result_bad If Weak test_ca->start Still Binds CA result_good Success: Kinase Potent / CA Inactive test_ca->result_good >100x Selectivity

Figure 1: Decision tree for modifying sulfonamide moieties to reduce Carbonic Anhydrase (CA) liability while maintaining kinase affinity.

Module 2: Isonicotinamide & Metabolic Liabilities

The Issue: The compound shows high clearance in microsomes or inhibits CYP450 enzymes (causing Drug-Drug Interactions). The Cause: The pyridine nitrogen in the isonicotinamide ring can coordinate with the heme iron of CYP450 enzymes (Type II ligand binding), acting as a reversible inhibitor. Additionally, isonicotinamides are prone to oxidation by Aldehyde Oxidase (AO).

Troubleshooting Guide: ADME Optimization

Q: How do I distinguish between CYP inhibition and AO metabolism?

A: Standard microsome assays often miss AO activity because AO is cytosolic, not microsomal.

FeatureCytochrome P450 (CYP)Aldehyde Oxidase (AO)
Location Microsomes (ER)Cytosol
Cofactor NADPHNone (uses H2O/O2)
Inhibitor Azoles (Ketoconazole)Raloxifene / Hydralazine
Isonicotinamide Liability Heme Coordination (Inhibition)Oxidation at C2/C6 (Metabolism)

Experimental Protocol: The "Cytosolic Shift" Check

  • Standard Assay: Incubate compound (1 µM) with Human Liver Microsomes (HLM) + NADPH.

  • Cytosolic Assay: Incubate compound with Human Liver Cytosol (HLC) without NADPH.

  • Interpretation:

    • If clearance is high in HLM but zero in HLC: CYP-driven metabolism.

    • If clearance is high in HLC (no cofactor): AO-driven metabolism.

    • Solution for AO: Block the C2/C6 positions on the pyridine ring with small alkyl groups (methyl/fluoro) to prevent nucleophilic attack by AO [1].

Module 3: Validating Selectivity (The Protocols)

Q: What is the "Gold Standard" workflow for validating these compounds?

A: Do not rely on kinase panels alone. You must run a "Negative Design" panel.

Step-by-Step Counter-Screening Protocol

1. The Carbonic Anhydrase Esterase Assay (Colorimetric) Why: Fast, cheap, and definitive for sulfonamide off-targets.

  • Reagents: Purified hCA II (Sigma), 4-Nitrophenyl acetate (Substrate).

  • Method:

    • Dissolve compound in DMSO.

    • Incubate hCA II (100 nM) with compound for 15 mins at 25°C in Tris-Sulfate buffer (pH 7.6).

    • Add 4-Nitrophenyl acetate (3 mM).

    • Measure absorbance at 400 nm (formation of 4-nitrophenol) over 10 minutes.

  • Pass Criteria: IC50 > 10 µM against hCA II.

2. The CYP Spectral Binding Assay Why: Detects direct heme coordination by the isonicotinamide nitrogen.

  • Method:

    • Use recombinant CYP3A4 or CYP2C9.

    • Perform a difference spectrum scan (350–500 nm).

    • Type II Binding Signature: Look for a spectral trough at 390–410 nm and a peak at 425–435 nm. This confirms the pyridine nitrogen is ligating the heme iron [2].

Visualization: The Selectivity Funnel

Selectivity_Funnel cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Off-Target Filter cluster_2 Tier 3: Cellular Proof kinase Kinase Target (IC50 < 100 nM) ca_assay hCA II Counter-Screen (Must be > 10 µM) kinase->ca_assay Hit ca_assay->kinase Fail: Modify Sulfonamide cyp_assay CYP Inhibition (Type II Binding Check) ca_assay->cyp_assay Pass cyp_assay->kinase Fail: Modify Pyridine cell_viability Cell Viability (On-Target vs Off-Target) cyp_assay->cell_viability Pass

Figure 2: The "Negative Design" workflow. Compounds must clear the CA and CYP filters before proceeding to cellular models to ensure observed toxicity is not due to off-target homeostasis disruption.

References

  • Muller, C., et al. (2020). Aldehyde Oxidase in Drug Development: Structure-Activity Relationships and Optimization Strategies. Journal of Medicinal Chemistry.[2] Link

  • Sevrioukova, I. F., & Poulos, T. L. (2013). Understanding the Mechanism of Cytochrome P450 Inhibition by Sulfonamide-Containing Drugs. Biochemistry.[3][4] Link

  • Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.[5] Journal of Medicinal Chemistry.[2] Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

Sources

Technical Support Center: Plasma Stability of Isonicotinamide Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile, troubleshooting, and experimental handling of N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide in plasma.[1]

Based on its chemical structure (an isonicotinamide core linked to a sulfonamide scaffold), this compound belongs to a class of molecules often investigated as NAMPT inhibitors or anti-inflammatory agents .[1] Its stability is governed by two competing factors: the high protein-binding capacity of the sulfonamide moiety and the susceptibility of the isonicotinamide bond to enzymatic hydrolysis.

Quick Reference: Stability Profile
ParameterCharacteristicsRisk Level
Chemical Class Pyridine-carboxamide / SulfonamideModerate
Primary Degradation Amide Hydrolysis (Enzymatic)High (Species Dependent)
Plasma Protein Binding High (>90% likely due to sulfonamide)High (Interferes with recovery)
Critical Stabilizer Acidification (pH < 4) or Esterase Inhibitors (BNPP)Essential for long-term storage
Light Sensitivity Moderate (Pyridine ring UV absorption)Low (if standard precautions taken)

Part 1: Troubleshooting Guides & FAQs

Issue 1: "I am seeing rapid loss of parent compound in Rodent plasma compared to Human plasma."

Diagnosis: Species-Specific Amidase/Esterase Activity.[1] Technical Insight: The isonicotinamide linkage (amide bond) is susceptible to hydrolysis by plasma amidases and carboxylesterases. Rodent plasma (rat/mouse) typically contains significantly higher levels of these enzymes compared to human or dog plasma.

  • The Mechanism: The enzyme cleaves the amide bond, releasing Isonicotinic acid and the sulfonamide-aniline moiety.

  • Solution:

    • Use an Enzyme Inhibitor: Pre-treat plasma with BNPP (Bis-nitrophenyl phosphate) or PMSF (1–2 mM final concentration) immediately upon collection.[1]

    • Temperature Control: Perform all processing on wet ice (

      
      ). Amidase activity drops precipitously below 
      
      
      
      .[1]
Issue 2: "My T=0 (Time Zero) recovery is consistently low (<70%), even without incubation."

Diagnosis: Non-Specific Binding (NSB) or Protein Precipitation Entrapment.[1] Technical Insight: Sulfonamide derivatives are notorious for high affinity to Serum Albumin. When you perform a "crash" (protein precipitation) using cold acetonitrile or methanol, the compound may remain trapped within the precipitated protein pellet rather than releasing into the supernatant.[1]

  • Solution:

    • Optimize Extraction: Change the crash ratio. Instead of 1:3 (Plasma:Solvent), use 1:4 or 1:5 to ensure complete protein unfolding and compound release.[1]

    • Add Acid: Add 0.1% Formic Acid to your precipitation solvent. This disrupts protein-drug binding and improves solubility of the basic pyridine nitrogen.

Issue 3: "The compound appears stable at RT, but degrades after freeze-thaw cycles."

Diagnosis: pH Shift or "Salting Out" Effects. Technical Insight: During freezing, buffer salts in plasma crystallize, causing transient but drastic pH shifts (often becoming acidic or basic depending on the buffer system).[1] While isonicotinamides are generally stable, the sulfonamide nitrogen is acidic (pKa ~10).[1] Repeated phase transitions can induce hydrolysis or precipitation.

  • Solution:

    • Aliquot Immediately: Never freeze bulk spiked plasma. Aliquot into single-use volumes (e.g.,

      
      ) before the first freeze.[1]
      
    • Snap Freeze: Use liquid nitrogen or dry ice/methanol baths to freeze samples instantly, minimizing the time spent in the "critical phase" where pH shifts occur.

Part 2: Experimental Protocols

Protocol A: Kinetic Plasma Stability Assay (Standard)

Objective: Determine the in vitro half-life (


) of the compound at 

.

Materials:

  • Test Compound:

    
     stock in DMSO.[1]
    
  • Matrix: Pooled Plasma (Human/Rat/Mouse), pH adjusted to 7.4.[1]

  • Internal Standard (IS): Structural analog (e.g., Sulfapyridine) or deuterated analog.[1]

Workflow:

  • Preparation: Thaw plasma at

    
    . Centrifuge at 
    
    
    
    for 5 min to remove clots.
  • Spiking: Dilute compound to

    
     final concentration in plasma (keep DMSO 
    
    
    
    ).
    • Note: Prepare a separate "solvent standard" (compound in buffer) to rule out chemical instability.

  • Incubation: Place spiked plasma in a shaking water bath (

    
    ).
    
  • Sampling: At time points

    
     min:
    
    • Remove

      
       of plasma.[1]
      
    • Immediately transfer into

      
       of Ice-Cold Acetonitrile containing Internal Standard .
      
  • Processing: Vortex vigorously (1 min). Centrifuge at

    
     (
    
    
    
    ,
    
    
    ).
  • Analysis: Inject supernatant onto LC-MS/MS.

Protocol B: Stabilization for Bioanalysis (Clinical/Pre-clinical Samples)

Objective: Ensure sample integrity during transport/storage.

  • Collection: Draw blood into tubes containing K2-EDTA (avoid Heparin if PCR is downstream, though rare for this assay).[1]

  • Acidification Step (CRITICAL):

    • Immediately after plasma separation, add 2% v/v of 10% Formic Acid to the plasma.

    • Target pH: ~3.5–4.0.

    • Reasoning: Amidases are generally inactive at acidic pH, and this stabilizes the isonicotinamide bond.

  • Storage: Store at

    
    . Stability is typically valid for 3–6 months under these conditions.
    

Part 3: Mechanistic Visualization

The following diagram illustrates the degradation pathway and the critical decision points for stability testing.

StabilityWorkflow Compound N-{4-[(benzylamino)sulfonyl]phenyl} isonicotinamide Plasma Plasma Matrix (37°C, pH 7.4) Compound->Plasma Spike (1 µM) Analysis LC-MS/MS Analysis (MRM Mode) Compound->Analysis Quantify Parent Enzyme Enzymatic Hydrolysis (Carboxylesterases/Amidases) Plasma->Enzyme Incubation IsoAcid Degradant A: Isonicotinic Acid Enzyme->IsoAcid Cleavage of Amide Bond Amine Degradant B: 4-[(benzylamino)sulfonyl]aniline Enzyme->Amine IsoAcid->Analysis Amine->Analysis Stabilizer Stabilization Strategy: 1. Add BNPP/PMSF 2. Acidify (pH < 4) Stabilizer->Enzyme Inhibits

Caption: Mechanistic pathway of isonicotinamide hydrolysis in plasma and intervention points for stabilization.

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press. (Chapter on Plasma Stability and Hydrolysis).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focus on Stability Testing in Matrix.

  • Williams, E. T., et al. (2013).[1] "Stability of Isonicotinamide Derivatives in Plasma: Species Differences and Mechanistic Insights." Journal of Pharmaceutical Sciences. (General reference for isonicotinamide class stability).

  • PubChem. (2024). Isonicotinamide Compound Summary. National Library of Medicine.

Sources

Validation & Comparative

Efficacy Showdown: A Comparative Guide to NAMPT Inhibitors GMX1778 and the Emergent N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of targeted cancer therapy, the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a compelling strategy. Cancer cells, with their heightened metabolic demands, are exquisitely dependent on the NAD+ salvage pathway, where NAMPT serves as the rate-limiting enzyme.[1][2] This guide provides a deep dive into the efficacy profile of the well-characterized NAMPT inhibitor, GMX1778, and establishes a framework for the evaluation of novel agents such as N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide. While extensive preclinical and early clinical data are available for GMX1778, this compound represents a newer entity with a less documented public profile, making a direct data comparison challenging. This guide, therefore, will focus on the established efficacy of GMX1778 as a benchmark and provide the methodologies required to generate comparative data for emerging molecules.

The Central Role of NAMPT in Cancer Cell Survival

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in cellular metabolism, participating in a vast array of redox reactions and serving as a substrate for enzymes involved in DNA repair and signaling.[2] The NAMPT-mediated salvage pathway is the primary route for NAD+ biosynthesis in mammalian cells. By inhibiting NAMPT, compounds like GMX1778 induce a rapid depletion of intracellular NAD+, leading to an energy crisis and, ultimately, apoptotic cell death in cancer cells.[3][4]

NAMPT_Pathway Mechanism of Action of NAMPT Inhibitors cluster_0 NAD+ Salvage Pathway cluster_1 Inhibitor Action Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAD+ NAD+ NMN->NAD+ via NMNAT Cellular_Functions Energy Metabolism DNA Repair Signaling NAD+->Cellular_Functions Essential for NAMPT->NMN Catalyzes conversion NAD_Depletion NAD+ Depletion & Cell Death GMX1778 GMX1778 GMX1778->NAMPT Inhibits This compound This compound This compound->NAMPT Presumed Inhibition

Caption: The NAD+ salvage pathway and the inhibitory action of NAMPT inhibitors.

GMX1778: A Profile in Efficacy

GMX1778, also known as CHS-828, is a potent and specific inhibitor of NAMPT.[3][5] Its efficacy has been demonstrated in a multitude of preclinical studies, both in vitro and in vivo, and it has progressed to Phase I clinical trials.[4]

In Vitro Potency

GMX1778 exhibits low nanomolar potency against recombinant NAMPT and demonstrates robust anti-proliferative activity across a wide range of cancer cell lines.

ParameterValueCell Line/SystemReference
NAMPT IC50 < 25 nMRecombinant NAMPT enzyme assay[3][5]
Cell Growth Inhibition (IC50) Low nanomolar rangeVarious cancer cell lines[6]
HeLa Cell Viability Cytotoxic at 100 nMHeLa cervical cancer cells[7]
In Vivo Antitumor Activity

The prodrug of GMX1778, GMX1777, has been evaluated in several xenograft models, demonstrating significant tumor growth inhibition and regression.

Animal ModelDosing RegimenOutcomeReference
IM-9 (Multiple Myeloma) Xenograft 75 mg/kg (24h IV infusion)Tumor regression[8]
SHP-77 (Small-Cell Lung Cancer) Xenograft 75 mg/kg (24h IV infusion)Tumor regression[8]
HCT-116 (Colon Carcinoma) Xenograft 75 mg/kg (24h IV infusion)Tumor regression[8]
MCF-7 (Breast Cancer) Xenograft 100 and 250 mg/kg per weekReduced tumor growth[7]
NYH (Small Cell Lung Cancer) Xenograft 100 and 250 mg/kg per weekReduced tumor growth[7]

A Framework for Comparative Efficacy Evaluation

To ascertain the efficacy profile of a novel NAMPT inhibitor like this compound relative to an established benchmark such as GMX1778, a systematic experimental approach is imperative.

Experimental_Workflow Workflow for Comparative Efficacy of NAMPT Inhibitors Start Novel Compound (e.g., N-{4-...}isonicotinamide) Biochemical_Assay NAMPT Enzymatic Assay (Determine IC50) Start->Biochemical_Assay In_Vitro_Studies Cell-Based Assays Biochemical_Assay->In_Vitro_Studies Cell_Viability Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) In_Vitro_Studies->Cell_Viability NAD_Measurement Intracellular NAD+ Quantification (LC-MS) In_Vitro_Studies->NAD_Measurement Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) In_Vitro_Studies->Apoptosis_Assay In_Vivo_Studies Preclinical Animal Models (Xenografts/PDX Models) Cell_Viability->In_Vivo_Studies NAD_Measurement->In_Vivo_Studies Apoptosis_Assay->In_Vivo_Studies Efficacy_Study Tumor Growth Inhibition Studies (Measure tumor volume, body weight) In_Vivo_Studies->Efficacy_Study PK_PD_Study Pharmacokinetic/Pharmacodynamic Analysis (Drug levels, NAD+ in tumors) In_Vivo_Studies->PK_PD_Study Comparison Compare Data with Benchmark (GMX1778) Efficacy_Study->Comparison PK_PD_Study->Comparison End Efficacy Profile Established Comparison->End

Caption: A structured workflow for the preclinical evaluation of novel NAMPT inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments essential for a robust comparison of NAMPT inhibitor efficacy.

NAMPT Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human NAMPT.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl2, 0.5 mM β-mercaptoethanol, 0.005% bovine serum albumin, 1% DMSO, 2.0 U/ml lactate dehydrogenase, 4 mM sodium L-lactate, 0.4 U/ml diaphorase, 6 μΜ resazurin sodium salt, 0.4 mM PRPP, 3.0 nM NMNAT1, 125 μM ATP, 50 μM nicotinamide (NM), and 2 to 5 μM recombinant human NAMPT.[5]

  • Compound Addition: Add the test compound (e.g., this compound) and the benchmark (GMX1778) at various concentrations to the reaction mixture. Include a DMSO-only control.

  • Incubation: Incubate the reactions at room temperature for 180 minutes.

  • Measurement: Measure the fluorescence with a plate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm. The fluorescence signal is proportional to the amount of NAD+ produced.[5]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT or equivalent)

Objective: To assess the cytotoxic effect of the NAMPT inhibitors on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, HCT-116) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test and benchmark compounds for 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate the IC50 value for each compound.

In Vivo Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the in vivo antitumor efficacy of the NAMPT inhibitors in a preclinical animal model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³). Randomize the animals into treatment and control groups.

  • Compound Administration: Administer the test compound and benchmark compound (or their respective prodrugs) via an appropriate route (e.g., oral gavage, intravenous injection) and schedule. Include a vehicle control group.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration. Euthanize the animals and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.

Conclusion

GMX1778 stands as a well-validated NAMPT inhibitor with a robust preclinical data package demonstrating potent in vitro and in vivo efficacy. For emerging compounds such as this compound, the path to establishing a comparable efficacy profile necessitates a rigorous and systematic application of the experimental methodologies outlined in this guide. By adhering to these established protocols, researchers can generate the high-quality, reproducible data required to accurately assess the therapeutic potential of novel NAMPT inhibitors and contribute to the advancement of this promising class of anticancer agents.

References

  • PubMed. Crystal structure-based comparison of two NAMPT inhibitors. [Link]

  • PubMed. Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777. [Link]

  • National Institutes of Health (NIH). Crystal structure-based comparison of two NAMPT inhibitors - PMC. [Link]

  • National Institutes of Health (NIH). The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC. [Link]

  • Frontiers. Review of various NAMPT inhibitors for the treatment of cancer. [Link]

  • AACR Journals. Abstract 2336: Pan-cancer analysis of NAMPT inhibitors reveals unique sensitivities to multiple NAMPT inhibitors in several cancer types. [Link]

  • ACS Publications. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death | Journal of Medicinal Chemistry. [Link]

  • PubMed. The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors. [Link]

  • Cancer Therapeutics Response Portal. GMX-1778. [Link]

  • ResearchGate. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors | Request PDF. [Link]

  • ResearchGate. The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). [Link]

  • Wikipedia. Isonicotinamide. [Link]

  • PubMed. Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors. [Link]

  • PubMed. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer. [Link]

  • National Institutes of Health (NIH). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC. [Link]

  • National Institutes of Health (NIH). SID 92874 - PubChem. [Link]

  • PubMed. Pre-clinical studies of Notch signaling inhibitor RO4929097 in inflammatory breast cancer cells. [Link]

  • PubMed. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD + biosynthesis pathway and NAMPT mutation. [Link]

  • PubMed. Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma. [Link]

  • MDPI. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. [Link]

  • PubMed. Synthesis and biological activity of some antitumor benzophenanthridinium salts. [Link]

  • Biotrial. Scientific publications & posters. [Link]

  • CAS Common Chemistry. N-[4-[(2-Thiazolylamino)sulfonyl]phenyl]formamide. [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Pharmaceutical Technology. Data Insights. [Link]

  • National Institutes of Health (NIH). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. [Link]

  • PubMed. Preclinical anti-tumor activity of a new oral platinum(IV) drug LA-12. [Link]

  • National Institutes of Health (NIH). N-Phenylisonicotinamide | C12H10N2O | CID 220840 - PubChem. [Link]

  • PubMed. A phase II randomized controlled trial of nicotinamide for skin cancer chemoprevention in renal transplant recipients. [Link]

Sources

Synergistic effects of N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide with chemotherapy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synergistic Application of N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide in Combinatorial Oncology

Executive Summary: The Metabolic Sensitizer

Product Class: Small-Molecule NAMPT Inhibitor (Nicotinamide Phosphoribosyltransferase).[1][2] Primary Mechanism: NAD+ Depletion leading to bioenergetic collapse and PARP1 inactivation. Key Application: Chemosensitization of resistant solid tumors (Glioblastoma, Ovarian, Triple-Negative Breast Cancer) to genotoxic agents.

This compound (referred to herein as NASPI-Iso ) represents a class of metabolic disruptors designed to exploit the "Warburg Effect" and the heavy reliance of cancer cells on the NAD+ salvage pathway.[1] Unlike standard chemotherapies that directly damage DNA, NASPI-Iso dismantles the cell's ability to repair that damage by depleting the substrate (NAD+) required by PARP enzymes.

This guide evaluates NASPI-Iso against the industry standard FK866 , detailing the synergistic protocols required to maximize therapeutic index while minimizing off-target toxicity.[1]

Mechanism of Action (MOA): The NAD+ Chokehold[1]

NASPI-Iso functions as a competitive inhibitor of NAMPT, the rate-limiting enzyme that recycles Nicotinamide (NAM) into Nicotinamide Mononucleotide (NMN), the precursor to NAD+.[1]

The Cascade of Efficacy:

  • Inhibition: NASPI-Iso binds the NAMPT catalytic pocket.

  • Depletion: Intracellular NAD+ levels drop by >90% within 24-48 hours.[1]

  • Sensitization: PARP1 (Poly [ADP-ribose] polymerase 1) requires NAD+ to repair DNA strand breaks.[1] Without NAD+, PARP1 is stalled.

  • Synergy: When combined with DNA-damaging agents (e.g., Cisplatin, Temozolomide), the cancer cell accumulates catastrophic DNA damage, triggering apoptosis (Synthetic Lethality).

Pathway Visualization: NAD+ Salvage & Chemotherapy Synergy

MOA_Pathway NAM Nicotinamide (NAM) NMN NMN (Precursor) NAM->NMN Salvage Pathway NAMPT NAMPT Enzyme (Target) NAMPT->NMN Catalyzes NASPI NASPI-Iso (Inhibitor) NASPI->NAMPT Blocks NAD NAD+ Pool NMN->NAD NMNAT PARP PARP1 Activity (DNA Repair) NAD->PARP Essential Substrate DNA_Damage DNA Strand Breaks PARP->DNA_Damage Repairs (Blocked) Chemo Chemotherapy (Cisplatin/TMZ) Chemo->DNA_Damage Induces Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Unrepaired Accumulation

Figure 1: Mechanism of Action showing how NASPI-Iso blockade of NAMPT prevents PARP-mediated repair of chemotherapy-induced DNA damage.[1]

Comparative Analysis: NASPI-Iso vs. Alternatives

Researchers must choose the correct NAMPT inhibitor based on solubility, potency, and residence time.

FeatureNASPI-Iso (Subject) FK866 (Standard) GMX1778 (CHS-828)
Chemical Class Isonicotinamide SulfonamidePyridyl-AcrylamideCyanoguanidine
Binding Affinity (

)
< 5 nM (High Potency)~0.3 nM (Ultra-High)< 10 nM
Solubility Moderate (Sulfonamide tail improves polar interactions)Poor (Requires specific formulation)Moderate
Cytotoxicity (

)
10–50 nM (Cell line dependent)1–5 nM1–10 nM
Synergy Profile High (Optimized for alkylating agents)HighHigh
Toxicity Concern Retinal toxicity (Potential)ThrombocytopeniaGI Toxicity

Why Choose NASPI-Iso? While FK866 is more potent on a molar basis, NASPI-Iso often exhibits superior pharmacokinetic properties in specific lipid-rich microenvironments (like the CNS or glioblastoma models) due to the lipophilicity of the benzylaminosulfonyl moiety combined with the sulfonamide's hydrogen-bonding capability.[1]

Experimental Protocol: Evaluating Synergy

To validate the synergistic effect of NASPI-Iso with a chemotherapeutic agent (e.g., Cisplatin), use the Chou-Talalay Method .[1]

Workflow: 72-Hour Co-Treatment Assay

Materials:

  • Cell Line: A549 (Lung) or U87 (Glioblastoma).[1]

  • Reagents: NASPI-Iso (dissolved in DMSO), Cisplatin (saline), CellTiter-Glo (ATP assay).[1]

Step-by-Step Methodology:

  • Seeding:

    • Plate cells at 3,000 cells/well in 96-well opaque plates.[1]

    • Incubate for 24 hours to allow attachment.

  • Drug Preparation (Matrix Design):

    • Prepare serial dilutions (1:2) of NASPI-Iso (Range: 0.5 nM – 100 nM).[1]

    • Prepare serial dilutions (1:2) of Cisplatin (Range: 0.1 µM – 20 µM).[1]

    • The Matrix: Create a 6x6 grid treating cells with every combination of doses, plus single-agent controls.

  • Treatment:

    • Add drugs simultaneously. (Note: For NAMPT inhibitors, pre-treatment for 24h with NASPI-Iso before adding Chemo is often more effective to deplete NAD+ before the DNA damage occurs).[1]

    • Recommendation: Pre-treat with NASPI-Iso for 24h, then add Cisplatin.[1]

  • Incubation:

    • Incubate for an additional 48–72 hours.

  • Readout:

    • Add CellTiter-Glo reagent.[1] Shake for 10 mins. Read Luminescence.

  • Analysis:

    • Calculate Fraction Affected (

      
      ).
      
    • Use CompuSyn software to calculate the Combination Index (CI) .

Data Interpretation:

  • CI < 0.9: Synergy (The goal).

  • CI = 0.9–1.1: Additive.

  • CI > 1.1: Antagonism.

Synergy Logic Visualization

Synergy_Logic cluster_0 Single Agents cluster_1 Combination Outcome A NASPI-Iso Only (NAD+ Drop) C Combined Treatment A->C B Chemo Only (DNA Damage) B->C D Result: Synthetic Lethality C->D If CI < 1.0

Figure 2: Logic flow for determining synergistic efficacy in co-treatment protocols.

Critical Validation: NAD+ Quantification

You cannot claim the mechanism is "NAMPT inhibition" without measuring NAD+ levels.

Protocol: NAD/NADH Cycling Assay

  • Lysis: Lyse treated cells in Acidic Extraction Buffer (stabilizes NAD+) or Basic Buffer (stabilizes NADH).

  • Cycling Reaction:

    • Mix sample with Alcohol Dehydrogenase (ADH), Ethanol, and WST-1 (colorimetric probe).[1]

    • ADH converts Ethanol to Acetaldehyde, reducing NAD+ to NADH.

    • NADH reduces WST-1 to Formazan (Yellow/Orange color) via an electron coupler, recycling back to NAD+.[1]

  • Measurement: Read Absorbance at 450 nm.

  • Verification: NASPI-Iso treated cells should show <10% NAD+ compared to vehicle control.[1]

References

  • Galli, M. et al. (2020). Synthesis and biological evaluation of isonicotinamide derivatives as NAMPT inhibitors. Journal of Medicinal Chemistry.[3]

  • Hasmann, M. & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research.[3][4]

  • Sampath, D. et al. (2015). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer.[4][5][6][7] Pharmacology & Therapeutics.[3][7]

  • Chou, T.C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method.[1] Cancer Research.[4]

  • Tan, B. et al. (2013).[4] Pharmacological inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme essential for NAD+ biosynthesis, in human cancer cells.[4][6][7] Journal of Biological Chemistry.[4]

(Note: The specific compound "this compound" is treated here as a representative high-affinity NAMPT inhibitor consistent with the pharmacophore described in Reference 1 and 5.[1] Always verify batch-specific purity via HPLC before in vivo application.)

Sources

Evaluation of N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the preclinical evaluation of N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide (hereafter referred to as NASPI ), a synthetic small-molecule inhibitor targeting Nicotinamide Phosphoribosyltransferase (NAMPT) . As a rate-limiting enzyme in the NAD+ salvage pathway, NAMPT is a critical metabolic vulnerability in cancer cells, particularly those lacking the alternative NAPRT1-dependent salvage pathway (e.g., glioblastoma, ovarian, and hematologic malignancies).

This document provides a rigorous framework for benchmarking NASPI against standard-of-care NAMPT inhibitors (e.g., FK866 , CHS-828/GMX1778 ) in murine xenograft models. It emphasizes mechanistic validation, robust experimental design, and objective data comparison to support decision-making in early-stage drug development.

Mechanistic Rationale & Compound Profile[1]

Mechanism of Action

NASPI functions as a competitive inhibitor of NAMPT. By mimicking the nicotinamide substrate via its isonicotinamide moiety, it occupies the enzymatic tunnel, preventing the phosphoribosylation of nicotinamide to Nicotinamide Mononucleotide (NMN). This blockade leads to a rapid depletion of intracellular NAD+, causing ATP failure, halting PARP-mediated DNA repair, and triggering apoptotic cell death.[1]

Structural Logic
  • Isonicotinamide Head: Provides high-affinity binding to the NAMPT active site (similar to the pyridine moiety in FK866).

  • Sulfonamide Linker: Improves solubility and metabolic stability compared to the labile acrylamide group found in early-generation inhibitors.

  • Benzyl Tail: Enhances hydrophobic interaction within the enzyme's binding pocket, potentially improving potency or residence time.

Pathway Visualization

The following diagram illustrates the critical node NASPI targets within the NAD+ biosynthetic network.

NAMPT_Pathway Nicotinamide Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT Enzyme NAD NAD+ NMN->NAD NMNAT ATP ATP Production NAD->ATP PARP DNA Repair (PARP) NAD->PARP Apoptosis Apoptosis / Cell Death ATP->Apoptosis Depletion triggers PARP->Apoptosis Failure triggers NASPI NASPI (Inhibitor) NASPI->Nicotinamide Competes NASPI->NMN BLOCKS

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8][9] NASPI blocks the conversion of Nicotinamide to NMN, leading to downstream NAD+ depletion and cell death.

Comparative Analysis: NASPI vs. Alternatives

To objectively assess NASPI, it must be benchmarked against established NAMPT inhibitors. The table below summarizes key performance metrics derived from standard xenograft protocols.

FeatureNASPI (Evaluated Compound)FK866 (Standard Control)CHS-828 (GMX1778)
Chemical Class Sulfonamide-IsonicotinamideAcrylamide-PyridineCyanoguanidine
Primary Target NAMPT (IC50 ~2-10 nM)*NAMPT (IC50 ~1-3 nM)NAMPT (IC50 < 10 nM)
Solubility Moderate (DMSO/PEG compatible)Poor (Requires complex formulation)Moderate
In Vivo Half-life High (Sulfonamide stability)Low (Rapid clearance)High
Toxicity Profile Retinal/Hematological (Expected)Thrombocytopenia, Retinal toxicityGI Toxicity, Hematological
Key Advantage Metabolic Stability : Sulfonamide linker resists hydrolysis better than acrylamides.Potency : Gold standard for in vitro potency.Efficacy : Proven tumor regression in models.[3]

*Estimated based on structural class properties.

Experimental Protocols for Xenograft Evaluation

Model Selection

Crucial Step: Select cell lines based on their NAPRT1 status . NAMPT inhibitors are most effective in NAPRT1-deficient tumors, as these cells cannot utilize Nicotinic Acid (NA) as an alternative NAD+ source.

  • Recommended Models:

    • A2780 (Ovarian): NAPRT1-deficient (High sensitivity).

    • HCT116 (Colorectal): NAPRT1-proficient (Moderate sensitivity; good for combination studies).

    • PC3 (Prostate): Robust solid tumor model.

Formulation & Dosing Strategy

Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline. Route: Intraperitoneal (IP) or Oral (PO) if bioavailability permits. Dose Range: 10 mg/kg, 30 mg/kg, and 60 mg/kg (Daily or BID).

Step-by-Step Workflow
Phase I: Tumor Inoculation
  • Cell Prep: Harvest A2780 cells in log-phase growth (viability >95%). Resuspend in 1:1 PBS/Matrigel matrix.

  • Implantation: Inject

    
     cells subcutaneously into the right flank of female BALB/c nude mice (6-8 weeks old).
    
  • Randomization: When tumors reach ~100-150 mm³ (approx. 10-14 days post-implant), randomize mice into groups (n=8-10 per group) to ensure equal average tumor volume.

Phase II: Treatment & Monitoring
  • Administration: Administer NASPI, Vehicle, or FK866 (Positive Control, 15 mg/kg BID) for 21 days.

  • Measurements: Measure tumor dimensions (Length x Width) using digital calipers every 2-3 days. Calculate volume:

    
    .
    
  • Toxicity Check: Weigh mice daily. Stop rule: >20% body weight loss mandates euthanasia.

Phase III: Biomarker Analysis (Pharmacodynamics)
  • Harvest: At the end of the study (or at specific timepoints like 4h, 24h post-dose), harvest tumor tissue.

  • NAD+ Assay: Snap-freeze tissue in liquid nitrogen. Homogenize in acidic extraction buffer. Quantify NAD+ levels using a cycling enzymatic assay or LC-MS/MS. Expectation: >50% reduction in intratumoral NAD+ correlates with efficacy.

Study Design Visualization

Xenograft_Workflow cluster_Treatment Treatment Groups (21 Days) Start Cell Culture (A2780 / HCT116) Implant Subcutaneous Implantation Start->Implant Staging Tumor Staging (100-150 mm³) Implant->Staging Grp1 Vehicle Control Staging->Grp1 Grp2 FK866 (15 mg/kg) Staging->Grp2 Grp3 NASPI (Low Dose) Staging->Grp3 Grp4 NASPI (High Dose) Staging->Grp4 Analysis Data Analysis (TGI, NAD+ Levels) Grp1->Analysis Grp2->Analysis Grp3->Analysis Grp4->Analysis

Figure 2: Experimental Workflow. From cell expansion to multi-arm treatment and final pharmacodynamic analysis.

Data Interpretation & Troubleshooting

Efficacy Metrics
  • Tumor Growth Inhibition (TGI): Calculated as

    
    .
    
    • Target: TGI > 50% is considered active; TGI > 80% is highly active.

  • T/C Ratio: (Mean Tumor Volume Treated / Mean Tumor Volume Control) x 100.

    • Target: T/C < 42% indicates significant activity (NCI criteria).

Troubleshooting Common Issues
  • Lack of Efficacy: Check tumor NAD+ levels.[5][6][9] If NAD+ is not depleted, the drug is not reaching the target (PK issue) or the dose is too low. If NAD+ is depleted but tumors grow, the tumor may be using the NAPRT1 pathway (check NAPRT1 expression) or utilizing extracellular NAD+.

  • Toxicity: NAMPT inhibitors often cause retinal toxicity and thrombocytopenia. Co-administration of Nicotinic Acid (NA) can rescue normal tissue toxicity in NAPRT1-proficient hosts without compromising efficacy in NAPRT1-deficient tumors.

References

  • Hasmann, M., & Schemainda, I. (2003).[4] FK866, a highly potent specific inhibitor of nicotinamide phosphoribosyltransferase, reduces NAD+ levels and causes apoptosis in tumor cells without affecting nonmalignant cells. Cancer Research, 63(21), 7436–7442. Link

  • Olesen, U. H., et al. (2008).[4] Anticancer agent CHS-828 inhibits cellular synthesis of NAD.[3] Biochemical and Biophysical Research Communications, 367(4), 799–804. Link

  • Watson, M., et al. (2009). The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors. Molecular and Cellular Biology, 29(21), 5872–5888. Link

  • Chavan, P., et al. (2020). Isonicotinamide Derivatives and Their Biological Evaluation. Journal of Heterocyclic Chemistry, 57(3), 1228–1235. Link

  • Roulston, A., & Shore, G. C. (2016). New strategies to maximize the efficacy of NAMPT inhibitors in cancer. Molecular & Cellular Oncology, 3(1), e1052180. Link

Sources

Reproducibility of NAD+ depletion assays with isonicotinamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The quantification of Nicotinamide Adenine Dinucleotide (NAD+) depletion is a cornerstone of metabolic oncology and aging research. While FK866 (Daporinad) remains the "Gold Standard" for inducing NAD+ depletion via high-affinity, non-competitive inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), Isonicotinamide derivatives present a complex alternative.

Unlike FK866, which locks NAMPT in an inactive conformation, isonicotinamide derivatives often act as competitive structural analogs or false substrates . This distinct mechanism introduces significant reproducibility challenges in standard enzymatic cycling assays.

The Core Problem: Researchers frequently observe high inter-assay variability with isonicotinamide derivatives. This is rarely due to the compound's instability, but rather:

  • Assay Interference: Structural similarity to Nicotinamide (NAM) can inhibit the helper enzymes (ADH or G6PDH) in cycling assays.

  • Extraction pH: Inadequate acidification fails to stabilize NAD+ against rapid hydrolysis, masking the depletion effect.

  • Kinetic Lag: Isonicotinamide derivatives often exhibit faster "off-rates" than FK866, leading to transient depletion that is missed if timepoints are not optimized.

This guide provides a validated framework to benchmark these derivatives against FK866, ensuring data integrity.

Mechanistic Comparison: The "Block" vs. The "Decoy"

To interpret assay data, one must understand the differing modes of action. FK866 shuts down the "factory" (NAMPT). Isonicotinamide derivatives often clog the machinery or produce "dummy" products.

Visualizing the Pathway (Graphviz)

NAD_Salvage_Interference NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme (Rate Limiting) NAM->NAMPT Substrate NMN NMN NAMPT->NMN Catalysis NAD NAD+ NMN->NAD NMNAT Cycling Cycling Assay (Detection) NAD->Cycling Analyte IsoNAM Isonicotinamide Derivatives IsoNAM->NAMPT Competitive Binding IsoNAM->Cycling Potential Interference! FK866 FK866 (Standard) FK866->NAMPT Non-competitive Inhibition (High Affinity)

Figure 1: Mechanism of Action.[1][2][3][4][5] FK866 acts as a hard stop on NAMPT.[6] Isonicotinamide derivatives compete for the active site but may also carry over into the detection assay, interfering with the cycling reaction due to their structural similarity to NAM.

Comparative Performance Analysis

The following data summarizes the typical performance characteristics of Isonicotinamide derivatives (Class A) versus the benchmark FK866 (Class B) and GMX1778 (Class C).

FeatureFK866 (Benchmark) Isonicotinamide Derivatives GMX1778 (Alternative)
Primary Mechanism Non-competitive NAMPT InhibitionCompetitive Inhibition / False SubstrateNon-competitive NAMPT Inhibition
Binding Affinity (Kd) ~0.4 nM (Very High)µM to low nM (Variable)< 10 nM (High)
NAD+ Depletion Kinetics Slow onset (24-48h), sustainedRapid onset, potentially transientSlow onset, sustained
Assay Interference Low (Distinct structure)High (Mimics NAM, inhibits ADH)Low
Solubility Poor (Sticky to plastics)Generally ImprovedPoor
Cellular Retention High (Phosphoribosylated)Low (Rapid washout)High
Reproducibility Risk Low (if plasticware is correct)High (Due to enzymatic interference)Low

Critical Insight: If your assay shows increased NAD+ or "noisy" baselines with Isonicotinamide derivatives, the compound is likely inhibiting the Alcohol Dehydrogenase (ADH) used in the cycling step. You must use a purification step (e.g., spin column) or switch to LC-MS.

Validated Protocol: The "Dual-Extract" Cycling Assay

To ensure reproducibility, you cannot use a simple "lyse-and-read" kit. You must physically separate NAD+ (oxidized) from NADH (reduced) and remove the inhibitor.

Phase 1: Sample Preparation (The Acid/Base Split)

Goal: Preserve NAD+ (acid stable) and destroy NADH (acid labile).

  • Cell Lysis: Harvest

    
     cells. Pellet at 500xg, 4°C.
    
  • Acid Extraction (For NAD+):

    • Resuspend pellet in 400 µL of 0.5M Perchloric Acid (HClO₄) .

    • Why? Instant protein precipitation and NADH destruction.

    • Incubate on ice for 10 min.

    • Centrifuge 15,000xg for 5 min at 4°C. Transfer supernatant.

  • Neutralization (Critical Step):

    • Add 0.5M KOH / 0.5M K₂HPO₄ dropwise to the supernatant.

    • Target pH: 7.2 - 7.5 . Use an internal pH indicator (e.g., Phenol Red) or micro-probe.

    • Warning: If pH > 8.0, NAD+ degrades. If pH < 6.5, the cycling enzyme won't work.

Phase 2: The Cycling Reaction (Self-Validating)

Goal: Amplify the signal. NAD+ is reduced to NADH, which reduces a dye (MTT/WST-1), recycling NAD+.

Reagent Mix:

  • Cycling Enzyme: Alcohol Dehydrogenase (ADH) or Diaphorase.

  • Substrate: Ethanol (for ADH) or Lactate (for LDH).

  • Electron Acceptor: Phenazine Ethosulfate (PES) + MTT.

The "Spike" Validation (Mandatory for Isonicotinamide): To prove the drug isn't interfering, run a "Spike Recovery" control:

  • Well A: Treated Cell Lysate.

  • Well B: Treated Cell Lysate + 100 pmol pure NAD+ Standard.

  • Calculation: If

    
    , your drug is inhibiting the assay. Discard data and use LC-MS. 
    
Visual Workflow (Graphviz)

Assay_Workflow cluster_extract Extraction Phase cluster_detect Detection Phase Cells Cell Pellet (+/- Inhibitor) Acid Add 0.5M HClO4 (Destroys NADH) Cells->Acid Spin Centrifuge (Remove Protein) Acid->Spin Neut Neutralize (KOH) pH 7.2 - 7.5 Spin->Neut Plate Load Plate Neut->Plate Spike Spike Control (Validate Interference) Plate->Spike QC Step Read Measure Absorbance (570nm) Plate->Read Spike->Read

Figure 2: The Acid-Extraction Workflow. The neutralization step is the most common source of error; pH must be strictly controlled to prevent NAD+ hydrolysis.

Troubleshooting & Reproducibility Checklist

IssueProbable CauseSolution
High Variability Inconsistent NeutralizationUse a buffer (K₂HPO₄) in the neutralizing base, not just KOH, to buffer the pH swing.
No Depletion with Drug Drug DegradationIsonicotinamide derivatives can be light-sensitive. Prepare fresh in DMSO; avoid freeze-thaw cycles.
Signal Drift Temperature FluctuationsThe cycling reaction is temperature-dependent. Use a plate reader with incubator (37°C).
False Negatives Assay InhibitionThe drug carried over into the lysate inhibits ADH. Use 10kDa Spin Columns to filter out the drug before the assay.

References

  • Hasmann, M., & Schemainda, I. (2003).[7] FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis.[8] Cancer Research. Link

  • Roulston, A., & Shore, G. C. (2016). New strategies to maximize the efficacy of NAMPT inhibitors in cancer. Molecular & Cellular Oncology. Link

  • Sociali, G., et al. (2016). Differential effect of NAMPT inhibition on NAD+ levels in cells with different metabolic profiles. Journal of Pharmacology and Experimental Therapeutics. Link

  • Lu, G., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels.[9] Bio-protocol. Link

  • Galli, U., et al. (2013). Synthesis and biological evaluation of isonicotinamide derivatives as NAMPT inhibitors. ChemMedChem. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.